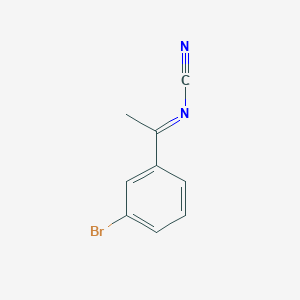

N-Cyano-1-(3-bromophenyl)ethanimine

Description

N-Cyano-1-(3-bromophenyl)ethanimine is an imine derivative featuring a cyano group (-CN) attached to the nitrogen atom and a 3-bromophenyl substituent. Ethanimines generally adopt (Z)/(E) isomeric configurations due to the C=N bond, which influences their stereochemical and electronic properties .

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

1-(3-bromophenyl)ethylidenecyanamide |

InChI |

InChI=1S/C9H7BrN2/c1-7(12-6-11)8-3-2-4-9(10)5-8/h2-5H,1H3 |

InChI Key |

WSKAKVQAFGZGTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC#N)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

(a) Chalcone Derivatives

Compounds like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) share the 3-bromophenyl group but differ in their α,β-unsaturated ketone backbone. These chalcones exhibit cytotoxic activity against MCF-7 breast cancer cells, with IC50 values of 422.22 ppm (C3) and 22.41 ppm (C4), highlighting the impact of electron-donating substituents (e.g., isopropyl) on potency . In contrast, the ethanimine’s N-cyano group is strongly electron-withdrawing, which may alter charge distribution and binding interactions compared to chalcones.

(b) Cyclopropene Carboxamides

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () contains a strained cyclopropene ring and a carboxamide group. However, the carboxamide’s hydrogen-bonding capacity contrasts with the ethanimine’s planar, conjugated C=N system.

(c) Palladium-Coupled Amines

describes palladium-catalyzed coupling of 3-bromoaniline with olefins to generate amines like (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine. Such methods could hypothetically apply to synthesizing N-cyano-1-(3-bromophenyl)ethanimine by substituting the olefin with a cyano-containing precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.